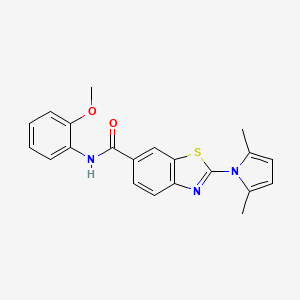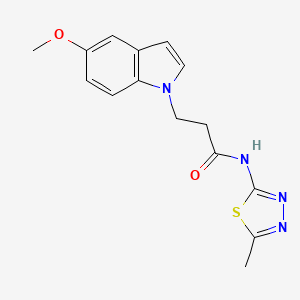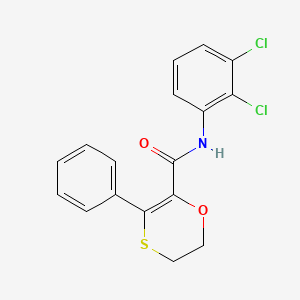
(2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone typically involves the condensation of appropriate substituted benzaldehydes with o-phenylenediamine under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.
Scientific Research Applications
Chemistry
In chemistry, (2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be studied for its potential biological effects and therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Quinoxaline derivatives have been investigated for their potential as drugs targeting various diseases.
Industry
Industrially, this compound may be used in the development of materials with specific properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism by which (2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or DNA, leading to various biological outcomes. The pathways involved can be complex and require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2,3-Diphenylquinoxaline
- 2-Phenylquinoxaline
- 2,3-Dimethylquinoxaline
Uniqueness
What sets (2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone apart is its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the methoxy group and the specific arrangement of phenyl groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C28H22N2O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2,3-diphenyl-2H-quinoxalin-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C28H22N2O2/c1-32-23-18-16-22(17-19-23)28(31)30-25-15-9-8-14-24(25)29-26(20-10-4-2-5-11-20)27(30)21-12-6-3-7-13-21/h2-19,27H,1H3 |
InChI Key |
ZARRGFOODVRLPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12190531.png)
![(4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12190534.png)


![N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12190552.png)
![4-Allyl-5-(2,6-dimethyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12190561.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-4-methylbenzamide](/img/structure/B12190568.png)
![Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12190573.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12190586.png)
![N-[3-(dimethylamino)propyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12190598.png)


![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12190611.png)
